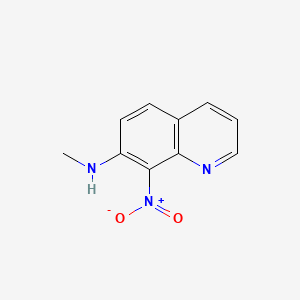

N-methyl-8-nitroquinolin-7-amine

描述

N-methyl-8-nitroquinolin-7-amine is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities .

准备方法

Synthetic Routes and Reaction Conditions

N-methyl-8-nitroquinolin-7-amine can be synthesized through a two-step process. The first step involves the preparation of 8-nitroquinolin-7-amine from 8-nitroquinoline. This is achieved by reacting 8-nitroquinoline with sodium hydride in tetrahydrofuran (THF) followed by the addition of iodomethane . The reaction conditions typically involve stirring the mixture at room temperature for 30 minutes .

Industrial Production Methods

the synthesis of quinoline derivatives often involves large-scale reactions using similar methodologies as described above, with optimizations for yield and purity .

化学反应分析

Types of Reactions

N-methyl-8-nitroquinolin-7-amine undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium hydride . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents like THF .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitroso derivatives, while reduction could produce amino derivatives .

科学研究应用

Medicinal Chemistry

N-methyl-8-nitroquinolin-7-amine has garnered attention for its potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.

Anticancer Activity

Research highlights the compound's cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. Notable findings include:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.69 - 22 | MCF-7 |

| Hydroxamate-based MMP inhibitor | 29 - 187 | Various |

Studies indicate that this compound exhibits significant anticancer properties, making it a candidate for further drug development .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against pathogens like Leishmania infantum. The presence of the nitro group at position 8 enhances its bioactivity compared to other isomers. The redox potential of these compounds plays a crucial role in their efficacy against microbial targets .

Analytical Chemistry

This compound is utilized in analytical chemistry for the detection and quantification of various compounds through techniques such as chromatography and spectrometry. Its unique chemical structure allows for enhanced sensitivity and specificity in analytical methods, improving accuracy in research and industrial applications .

Material Science

In material science, this compound is explored for its potential in developing advanced materials with specific electronic or optical properties. Its unique structural characteristics make it suitable for applications in electronics and photonics, where tailored materials are essential for device performance .

Environmental Monitoring

The compound can be employed in environmental monitoring to detect pollutants effectively. Its ability to interact with various environmental contaminants offers a reliable method for assessing environmental health and safety, contributing to efforts in pollution control and remediation strategies .

Synthesis and Mechanism of Action

This compound can be synthesized through a two-step process involving the preparation of 8-nitroquinolin-7-amine from 8-nitroquinoline using sodium hydride and iodomethane. This synthetic route is optimized for yield and purity, making it feasible for both research and industrial production.

The mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzymes or interfering with DNA synthesis, which underpins its therapeutic effects.

Anticancer Efficacy Study

A study presented at a medicinal chemistry conference reported on the binding kinetics and cytotoxicity profiles of various nitroaromatic compounds, including this compound. Results indicated low cytotoxicity on human HepG2 cell lines with favorable selectivity indices, suggesting a promising therapeutic window for future drug development.

Antimicrobial Activity Assessment

Research involving derivatives of this compound demonstrated that structural modifications significantly influence their redox potentials and biological activity against Leishmania infantum. Compounds exhibiting higher redox potentials showed improved efficacy, emphasizing the importance of structural optimization in drug design .

作用机制

The mechanism of action of N-methyl-8-nitroquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects . The exact molecular targets and pathways are still under investigation, but they are believed to involve key biological processes such as cell cycle regulation and apoptosis .

相似化合物的比较

Similar Compounds

Similar compounds to N-methyl-8-nitroquinolin-7-amine include other quinoline derivatives like 7-methyl-8-nitroquinoline and 8-hydroxyquinoline .

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to undergo selective reactions and its potential therapeutic applications make it a valuable subject of study .

生物活性

N-methyl-8-nitroquinolin-7-amine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. The nitroquinoline derivatives, including this specific compound, have been explored for their roles as anticancer agents, antimicrobial agents, and their interactions with various biological systems. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound can be synthesized through a two-step process involving the selective nitration of 7-methylquinoline. The synthesis typically employs methods such as the Skraup synthesis followed by nitration reactions to achieve high yields of the desired nitro compound .

Biological Activity

Anticancer Activity

The anticancer properties of nitroquinoline derivatives have been a focal point in recent research. For instance, derivatives of 8-nitroquinoline have shown promising results against various cancer cell lines. The mechanism of action often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells. In vitro studies indicated that this compound exhibits cytotoxic effects with IC50 values ranging from 0.69 to 22 mM against different cancer cell lines, including MCF-7 and KB-V1 .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.69 - 22 | MCF-7 |

| Hydroxamate-based MMP inhibitor | 29 - 187 | Various |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of nitroquinoline compounds. For example, studies have demonstrated that certain derivatives can inhibit the growth of pathogens such as Leishmania infantum. The redox potential plays a crucial role in determining the efficacy of these compounds against microbial targets. The presence of the nitro group at position 8 significantly enhances bioactivity compared to other positional isomers .

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to undergo bioactivation via nitroreductases. This process leads to the formation of electrophilic metabolites that can interact with cellular macromolecules, causing cytotoxic effects. Studies suggest that these metabolites may include nitroso and hydroxylamine derivatives, which are responsible for the observed biological activities .

Case Studies

-

Anticancer Efficacy Study :

A study conducted at a medicinal chemistry conference reported on the binding kinetics and cytotoxicity profiles of various nitroaromatic compounds, including this compound. The results indicated low cytotoxicity on human HepG2 cell lines with high selectivity indices, suggesting a favorable therapeutic window for potential drug development . -

Antimicrobial Activity Assessment :

A series of derivatives were synthesized and tested against L. infantum, revealing that modifications at specific positions significantly influenced their redox potentials and biological activity. Compounds with higher redox potentials showed improved efficacy, highlighting the importance of structural optimization in drug design .

属性

IUPAC Name |

N-methyl-8-nitroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSNEPRUKZPCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652661 | |

| Record name | N-Methyl-8-nitroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147293-16-1 | |

| Record name | N-Methyl-8-nitroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。